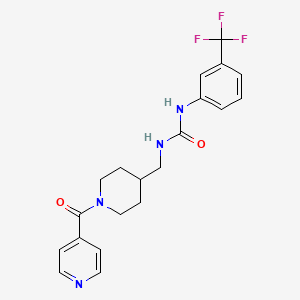

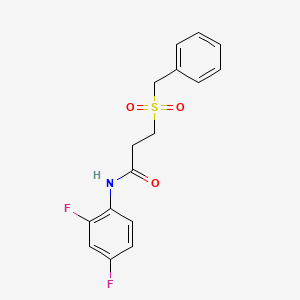

![molecular formula C19H22N4O3 B2635520 9-(2,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 367907-45-7](/img/structure/B2635520.png)

9-(2,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “9-(2,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” belongs to the class of quinazolinones, which are heterocyclic compounds known for their diverse pharmacological activities . Quinazolinones and their derivatives are known for their antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Synthesis Analysis

The synthesis of this compound involves a three-component reaction between aldehydes, dimedone, and 3-amino-1,2,4-triazole or 2-aminobenzimidazole in acetic acid as the reaction medium at 60 °C . This method is noted for its efficiency, yielding good results without the need for a catalyst .Molecular Structure Analysis

The molecular structure of this compound includes a 5,6,7,8-tetrahydropyridine ring, which adopts a half-chair conformation . The fused-thieno [2,3-d]pyrimidine ring system is essentially planar and forms a dihedral angle with the attached phenyl ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are primarily condensation reactions . The reactions involve the use of aldehydes and a cyclic beta-diketone with 2-aminobenzothiazole, 2-aminobenzimidazole, or 3-amino-1,2,4-triazole .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a half-chair conformation of the 5,6,7,8-tetrahydropyridine ring and a planar fused-thieno [2,3-d]pyrimidine ring system . More specific details about the physical and chemical properties of this compound are not available in the retrieved literature.科学的研究の応用

Synthesis Techniques and Mechanisms

Innovative Synthesis Approaches : Studies detail the synthesis of tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-ones through reactions involving 3-amino-1,2,4-triazole with various aldehydes and dimedone, showcasing innovative pathways for creating this compound and its derivatives (Lipson et al., 2003); (Shaabani et al., 2006).

Microwave-Assisted Synthesis : Research demonstrates the microwave-assisted synthesis of novel bis-fused quinazolin-8(4H)-ones, indicating an efficient and rapid method for producing complex heterocyclic structures, including the target compound (Fares et al., 2020).

Solvent-Free Conditions : The creation of tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)-ones under solvent-free conditions has been reported, highlighting a more environmentally friendly approach to synthesizing these compounds (Shaabani et al., 2006).

Potential Applications and Properties

Chemical Properties and Reactivity : The research delves into the chemical properties and reactivity of these compounds, exploring their potential applications in developing new materials and pharmaceuticals. While the articles do not directly mention specific applications beyond synthesis, the detailed study of their chemical structure and formation processes suggests a groundwork for further exploration in areas such as material science and medicinal chemistry.

Environmental and Economical Synthesis : Efforts to synthesize [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one derivatives using environmentally benign protocols reflect the compound's potential in sustainable chemistry practices. These studies emphasize not only the chemical interest in these structures but also the pursuit of more sustainable and efficient synthesis methods (Mousavi et al., 2015).

作用機序

Target of Action

Compounds with similar structures have been found to target enzymes or receptors, forming a stable, irreversible bond .

Mode of Action

The mode of action of ChemDiv1_016537 involves forming a stable, irreversible bond with its targets . This covalent bond formation leads to prolonged and often more potent inhibition, translating into greater therapeutic efficacy and dosage efficiency .

Biochemical Pathways

Similar compounds have been shown to effectively shut down key molecular pathways, reducing the potential for resistance development .

Pharmacokinetics

Covalent inhibitors like chemdiv1_016537 generally ensure sustained activity at the target site, reducing the potential for resistance development .

Result of Action

Similar compounds have been found to have significant therapeutic effects due to their ability to form a permanent bond with target enzymes or receptors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ChemDiv1_016537. Generally, factors such as pH, temperature, and the presence of other molecules can affect the activity of similar compounds .

特性

IUPAC Name |

9-(2,5-dimethoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3/c1-19(2)8-13-16(14(24)9-19)17(23-18(22-13)20-10-21-23)12-7-11(25-3)5-6-15(12)26-4/h5-7,10,17H,8-9H2,1-4H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFHEFYVURXKKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=C(C=CC(=C4)OC)OC)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

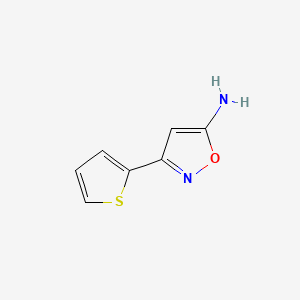

![3'-phenyl-1-(prop-2-yn-1-yl)-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2635438.png)

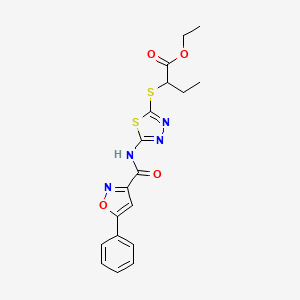

![2-amino-3-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2635451.png)

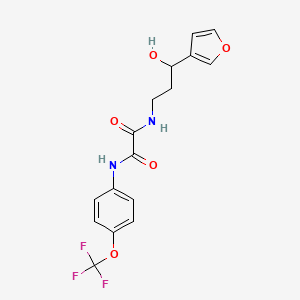

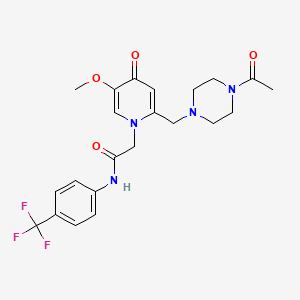

![3-(1,3-Benzodioxole-5-carbonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2635452.png)

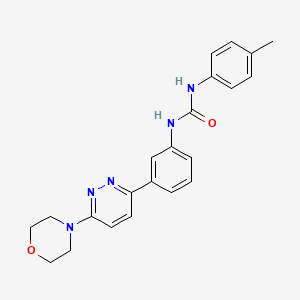

![3-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2635457.png)

![2-(2-bromophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2635458.png)

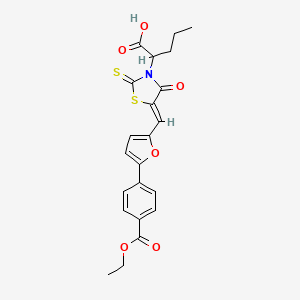

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2635459.png)